molecular formula C9H5F2NO B8499864 7,8-Difluoroquinolin-2(1H)-one

7,8-Difluoroquinolin-2(1H)-one

Cat. No. B8499864
M. Wt: 181.14 g/mol
InChI Key: NBQYPKURKQJHNF-UHFFFAOYSA-N
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Patent
US07875715B2

Procedure details

The compound was prepared from (2E)-N-(3,5-difluorophenyl)-3-phenylacrylamide (Intermediate 26) (8.1 g, 31.2 mmol) and aluminium trichloride (21 g, 156 mmol) in a similar way as described for Intermediate 21. 3.47 g light brown solid (61%), mp 292-318° C.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
light brown solid
Quantity
3.47 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([NH:9][C:10](=[O:19])/[CH:11]=[CH:12]/C2C=CC=CC=2)[CH:5]=[C:6]([F:8])[CH:7]=1.[Cl-].[Cl-].[Cl-].[Al+3].FC1C(F)=C2C(C=CC(=O)N2)=CC=1>>[F:8][C:6]1[CH:7]=[C:2]([F:1])[CH:3]=[C:4]2[C:5]=1[CH:12]=[CH:11][C:10](=[O:19])[NH:9]2 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
8.1 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)NC(\C=C\C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)NC(\C=C\C1=CC=CC=C1)=O
Name
Quantity
21 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C2C=CC(NC2=C1F)=O
Step Three
Name
light brown solid
Quantity
3.47 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC1=C2C=CC(NC2=CC(=C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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